molecular formula C21H21N3O4S B7476555 [2-(Tert-butylcarbamoylamino)-2-oxoethyl] 2-(2-cyanophenyl)sulfanylbenzoate

[2-(Tert-butylcarbamoylamino)-2-oxoethyl] 2-(2-cyanophenyl)sulfanylbenzoate

Cat. No. B7476555
M. Wt: 411.5 g/mol
InChI Key: YFVOARQSCFEZCN-UHFFFAOYSA-N
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Description

[2-(Tert-butylcarbamoylamino)-2-oxoethyl] 2-(2-cyanophenyl)sulfanylbenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a complex organic molecule that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of [2-(Tert-butylcarbamoylamino)-2-oxoethyl] 2-(2-cyanophenyl)sulfanylbenzoate involves the inhibition of key enzymes and proteins involved in various cellular processes. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also exhibits antimicrobial activity by disrupting the cell membrane and inhibiting the synthesis of essential proteins.
Biochemical and Physiological Effects:
[2-(Tert-butylcarbamoylamino)-2-oxoethyl] 2-(2-cyanophenyl)sulfanylbenzoate has been found to exhibit various biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA repair mechanisms, leading to cell death. It also modulates the expression of various genes involved in cellular processes such as cell cycle regulation, apoptosis, and angiogenesis. Additionally, it has been found to exhibit anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

The advantages of using [2-(Tert-butylcarbamoylamino)-2-oxoethyl] 2-(2-cyanophenyl)sulfanylbenzoate in lab experiments include its potent anticancer and antimicrobial activities, its ability to modulate various cellular processes, and its potential applications in drug discovery and material science. However, its limitations include its complex synthesis method and limited availability.

Future Directions

There are several future directions for the research on [2-(Tert-butylcarbamoylamino)-2-oxoethyl] 2-(2-cyanophenyl)sulfanylbenzoate. These include:
1. Development of new derivatives with improved pharmacological properties.
2. Investigation of its potential applications in the treatment of other diseases such as inflammation and neurodegenerative disorders.
3. Study of its mechanism of action at the molecular level.
4. Exploration of its potential applications in material science, such as the synthesis of new materials with unique properties.
5. Investigation of its potential as a diagnostic tool for cancer and other diseases.
Conclusion:
[2-(Tert-butylcarbamoylamino)-2-oxoethyl] 2-(2-cyanophenyl)sulfanylbenzoate is a complex organic molecule that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully explore its potential in various fields.

Synthesis Methods

The synthesis of [2-(Tert-butylcarbamoylamino)-2-oxoethyl] 2-(2-cyanophenyl)sulfanylbenzoate involves the reaction of 2-(2-cyanophenyl)sulfanylbenzoic acid with tert-butyl carbamate in the presence of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction mixture is then treated with oxalyl chloride and triethylamine to form the corresponding acid chloride, which is then reacted with 2-amino-2-oxoethyl carbamate to yield the final product.

Scientific Research Applications

[2-(Tert-butylcarbamoylamino)-2-oxoethyl] 2-(2-cyanophenyl)sulfanylbenzoate has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. It has been found to exhibit potent anticancer and antimicrobial activities, making it a promising candidate for the development of new drugs. Additionally, it has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

[2-(tert-butylcarbamoylamino)-2-oxoethyl] 2-(2-cyanophenyl)sulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-21(2,3)24-20(27)23-18(25)13-28-19(26)15-9-5-7-11-17(15)29-16-10-6-4-8-14(16)12-22/h4-11H,13H2,1-3H3,(H2,23,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVOARQSCFEZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC(=O)COC(=O)C1=CC=CC=C1SC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Tert-butylcarbamoylamino)-2-oxoethyl] 2-(2-cyanophenyl)sulfanylbenzoate

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